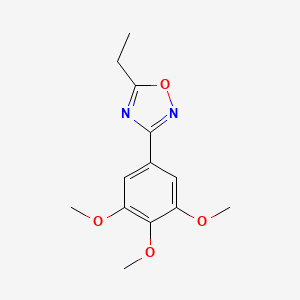![molecular formula C15H15BrN2O2 B5787442 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5787442.png)
5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide, also known as BrPF or Br-NPPF, is a chemical compound that has gained significant interest in scientific research due to its potential application as a selective antagonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation, and has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, schizophrenia, and rheumatoid arthritis. In
Wirkmechanismus
5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide acts as a competitive antagonist for the α7 nAChR, binding to the receptor and preventing the binding of acetylcholine, the natural ligand for the receptor. This inhibition of the receptor activity can lead to a decrease in the release of neurotransmitters, including dopamine and glutamate, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide can improve cognitive deficits in animal models of Alzheimer's disease and schizophrenia, indicating its potential as a therapeutic agent for these diseases. 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as rheumatoid arthritis. However, further studies are needed to fully understand the biochemical and physiological effects of 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide is its selectivity for the α7 nAChR, which allows for more targeted research on this receptor. However, the low yield of the synthesis method and the limited availability of 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide may limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide. One area of research could focus on the development of more efficient synthesis methods to increase the yield and availability of 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide, as well as its potential as a therapeutic agent for diseases such as Alzheimer's disease, schizophrenia, and rheumatoid arthritis. Finally, research could also explore the potential of 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide as a tool for studying the α7 nAChR and its role in various physiological processes.
Synthesemethoden
The synthesis of 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide involves several steps, including the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride, which is then reacted with 2-(1-pyrrolidinyl)aniline to form 2-(1-pyrrolidinyl)phenyl 2-furoate. This intermediate is then reacted with bromine to form 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide. The overall yield of this synthesis method is approximately 15%.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide has shown potential as a selective antagonist for the α7 nAChR, which has been implicated in several diseases. Studies have shown that 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide can inhibit the activity of the α7 nAChR in vitro and in vivo, and can improve cognitive deficits in animal models of Alzheimer's disease and schizophrenia. 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
5-bromo-N-(2-pyrrolidin-1-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c16-14-8-7-13(20-14)15(19)17-11-5-1-2-6-12(11)18-9-3-4-10-18/h1-2,5-8H,3-4,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBHUVKMXXSCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-pyrrolidin-1-ylphenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)
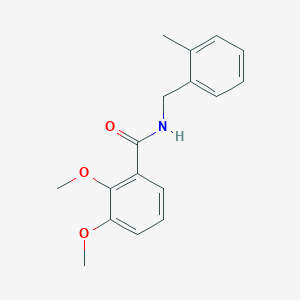
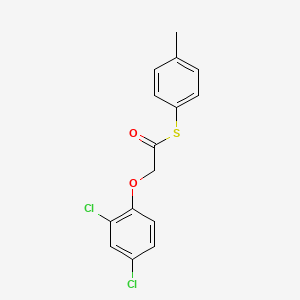
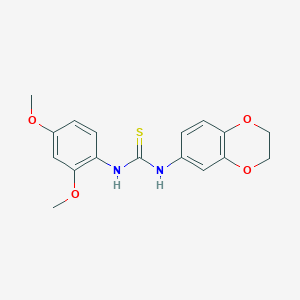
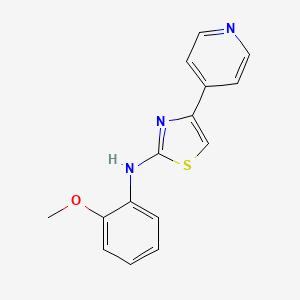
![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)
![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)


![4-methoxybenzyl 2-{3-[(2,4-difluorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5787448.png)
![N-[4-(2-oxo-2-{2-[1-(4-pyridinyl)ethylidene]hydrazino}ethoxy)phenyl]acetamide](/img/structure/B5787462.png)

